

Technical Monograph: CAS 5448-15-7

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Compound of Interest

Compound Name:	<i>Methyl 3,4-dimethoxy-5-nitrobenzoate</i>
CAS No.:	148546-84-3
Cat. No.:	B2798098

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Compound Identity: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic Acid Common Synonyms: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 3-ethyl ester; 2,5-Dicarboxy-3-ethoxycarbonyl-4-methylpyrrole.

Part 1: Executive Summary & Critical Disambiguation

CAS 5448-15-7 identifies a specialized pyrrole intermediate used primarily in the synthesis of porphyrins, heme derivatives, and heterocyclic pharmaceuticals. It serves as a poly-functionalized building block, offering three distinct sites for chemical modification (two carboxylic acid groups and one ethyl ester), making it a versatile scaffold in medicinal chemistry.

⚠ Critical Disambiguation: Database discrepancies exist regarding this CAS number.

- **Primary Identity (Authoritative):** 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid. This assignment is supported by the US EPA DSSTox database (DTXSID00280567) and chemical structure repositories.

- **Erroneous Attribution:** Some commercial vendors (e.g., Parchem) have historically mislabeled Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate with this CAS. The correct CAS for the nitrobenzoate is 64095-07-4.^{[1][2][3]} Researchers must verify the structure via NMR/MS before use in critical assays.

Part 2: Chemical & Physical Characterization

This compound belongs to the class of substituted pyrroles. Its electron-rich aromatic ring, combined with electron-withdrawing carbonyl groups, creates a unique "push-pull" electronic system that stabilizes the molecule while allowing for regioselective decarboxylation—a key feature for synthesizing asymmetric porphyrins.

Physicochemical Properties Table

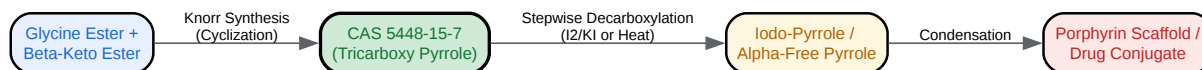
Property	Specification
Molecular Formula	C ₁₀ H ₁₁ NO ₆
Molecular Weight	241.20 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	210–215 °C (Decomposes with decarboxylation)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated)	Acid 1 (C2-COOH): ~3.5
Stability	Hygroscopic; Sensitive to light and oxidation. ^[1] ^{[4][5][6][7]} Store at -20°C under inert gas.

Part 3: Synthetic Utility & Reaction Pathways

In drug development, CAS 5448-15-7 is utilized as a Knorr-type pyrrole. Its primary utility lies in its ability to undergo stepwise decarboxylation. The carboxylic acid groups at positions 2 and 5 can be selectively removed or esterified to direct the coupling of pyrrole units into larger macrocycles (porphyrins/chlorins) or linear polypyrroles (prodigiosin analogs).

Mechanism: Regioselective Decarboxylation

The presence of the 3-ethoxycarbonyl group stabilizes the pyrrole ring against oxidation during the manipulation of the C2 and C5 positions.



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Figure 1: Synthetic workflow utilizing CAS 5448-15-7 as a core scaffold for higher-order heterocycles.

Part 4: Analytical Methodologies

For pharmaceutical quality control (QC), distinguishing this pyrrole from its decarboxylated by-products is essential. The following HPLC protocol ensures separation of the parent compound from mono-decarboxylated impurities.

Protocol: Reverse-Phase HPLC Assay

1. System Suitability:

- Column: C18 (4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic pyrrole absorption) and 210 nm.

2. Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
10.0	60%	Linear Gradient
12.0	95%	Wash

| 15.0 | 5% | Re-equilibration |

3. Sample Preparation:

- Dissolve 10 mg of CAS 5448-15-7 in 10 mL of DMSO (Stock A).
- Dilute Stock A 1:10 with Mobile Phase A/B (50:50) immediately prior to injection to prevent precipitation.

Spectroscopic Identification (NMR)

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 11.5-12.0 ppm (Broad s, 1H, NH).
 - δ 4.15 ppm (q, 2H, O-CH₂-CH₃).
 - δ 2.45 ppm (s, 3H, Pyrrole-CH₃).
 - δ 1.25 ppm (t, 3H, O-CH₂-CH₃).
 - Note: Absence of aromatic CH signals confirms full substitution.

Part 5: Handling & Safety Profile

As a research chemical, comprehensive toxicological data is limited. However, based on the pyrrole class and functional groups:

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).

- Storage: Hygroscopic. Store in a desiccator at -20°C.

Toxicology Insight: Pyrrole-3-carboxylates are generally biologically inert until metabolized or incorporated into active agents. However, the nitrobenzoate isomer (often confused with this CAS) is a known sensitizer and potential mutagen. Verification of identity via NMR is a mandatory safety step.

References

- US Environmental Protection Agency (EPA). DSSTox Substance: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid. DTXSID00280567. [Link](#)
- Chemical Abstracts Service (CAS). CAS Registry Number 5448-15-7. American Chemical Society. [5][8][9] [Link](#)
- PubChem. Compound Summary: Pyrrole-2,3,5-tricarboxylic acid, 4-methyl-, 3-ethyl ester. National Library of Medicine. [Link](#)
- Paine, J. B., et al. "Regioselective synthesis of pyrroles for porphyrin production." *Journal of Organic Chemistry*, 41(17), 2826-2835.

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Sources

- 1. ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS#: 64095-07-4 [m.chemicalbook.com]
- 2. 64095-07-4 ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate [chemsigma.com]
- 3. 64095-07-4 ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate [king-pharm.com]
- 4. Safflor Yellow B | C48H54O27 | CID 131751452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. alpha-Cedrenol | C15H24O | CID 88900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-pine hexanol, 5448-22-6 [thegoodscentscompany.com]

- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. echa.europa.eu \[echa.europa.eu\]](https://echa.europa.eu)
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